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Compound of Interest

Compound Name: 19-Epi-scholaricine

Cat. No.: B14021939 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 19-
Epi-scholaricine, an indole alkaloid isolated from the medicinal plant Alstonia scholaris. This

document details the general methodologies for isolation and characterization, presents a

representative summary of expected spectroscopic data, and illustrates the analytical workflow.

Introduction
19-Epi-scholaricine is a bioactive indole alkaloid that has garnered interest for its potential

pharmacological activities. It is a stereoisomer of scholaricine, also found in Alstonia scholaris.

The precise structural elucidation of such natural products is paramount for understanding their

structure-activity relationships and for further drug development. This is achieved through a

combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance

(NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocols
The isolation and spectroscopic analysis of 19-Epi-scholaricine from Alstonia scholaris

typically involves the following key steps.

Isolation of 19-Epi-scholaricine
A general protocol for the isolation of indole alkaloids from the leaves of Alstonia scholaris,

including 19-Epi-scholaricine, is as follows:
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Extraction: The dried and powdered leaves of Alstonia scholaris are extracted with a suitable

solvent, typically methanol or ethanol, at room temperature. The extraction is usually

repeated multiple times to ensure a high yield.

Acid-Base Partitioning: The crude extract is then subjected to an acid-base partitioning

process to separate the alkaloids from other constituents. The extract is dissolved in an

acidic aqueous solution (e.g., 5% HCl), which protonates the basic nitrogen atoms of the

alkaloids, making them water-soluble. The neutral and acidic compounds are removed by

extraction with an organic solvent (e.g., ethyl acetate). The aqueous layer is then basified

(e.g., with NH4OH to pH 9-10) to deprotonate the alkaloids, which are subsequently

extracted with an organic solvent like dichloromethane or chloroform.

Chromatographic Purification: The resulting crude alkaloid mixture is then subjected to a

series of chromatographic techniques for the isolation of individual compounds. This typically

involves:

Column Chromatography: Initial separation is often performed on a silica gel column using

a gradient elution system of increasing polarity (e.g., a mixture of hexane and ethyl

acetate, followed by ethyl acetate and methanol).

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the

target compound are further purified using preparative HPLC, often on a C18 column with

a mobile phase such as methanol-water or acetonitrile-water, to yield pure 19-Epi-
scholaricine.

Spectroscopic Analysis
The purified 19-Epi-scholaricine is then subjected to spectroscopic analysis for structural

elucidation and confirmation.

NMR Spectroscopy: Samples are typically dissolved in a deuterated solvent (e.g., CDCl3 or

CD3OD). A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g.,

400 MHz or higher):

1H NMR: To determine the proton chemical shifts, coupling constants, and multiplicities.
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13C NMR and DEPT: To determine the chemical shifts of all carbon atoms and to

differentiate between CH3, CH2, CH, and quaternary carbons.

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and

carbons. COSY (Correlation Spectroscopy) reveals proton-proton couplings, HSQC

(Heteronuclear Single Quantum Coherence) correlates directly bonded protons and

carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows long-range

correlations between protons and carbons (2-3 bonds), which is crucial for assembling the

molecular skeleton.

Mass Spectrometry: High-resolution mass spectrometry (HRMS), often using electrospray

ionization (ESI), is employed to determine the accurate mass of the molecular ion, which

allows for the determination of the molecular formula.

Spectroscopic Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR spectroscopic data for 19-Epi-
scholaricine. Please note that this is a representative dataset based on the analysis of similar

indole alkaloids, as a publicly available, comprehensive raw dataset for 19-Epi-scholaricine
could not be located.

Table 1: Representative ¹H NMR Data for 19-Epi-scholaricine (in CDCl₃, 400 MHz)
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Position δ (ppm) Multiplicity J (Hz)

1-NH ~8.0 br s

3 ~4.0 m

5α ~2.8 m

5β ~2.5 m

6α ~2.2 m

6β ~1.9 m

9 ~7.5 d 7.8

10 ~7.1 t 7.5

11 ~7.2 t 7.6

12 ~7.4 d 8.0

14α ~2.0 m

14β ~1.8 m

15 ~3.5 m

18 ~1.2 d 6.5

19 ~4.1 q 6.5

21α ~3.2 m

21β ~2.9 m

OMe ~3.8 s

Table 2: Representative ¹³C NMR Data for 19-Epi-scholaricine (in CDCl₃, 100 MHz)
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Position δ (ppm) DEPT

2 ~135.0 C

3 ~55.0 CH

5 ~52.0 CH₂

6 ~25.0 CH₂

7 ~110.0 C

8 ~128.0 C

9 ~120.0 CH

10 ~122.0 CH

11 ~125.0 CH

12 ~112.0 CH

13 ~145.0 C

14 ~35.0 CH₂

15 ~45.0 CH

16 ~170.0 C

18 ~20.0 CH₃

19 ~70.0 CH

20 ~130.0 C

21 ~60.0 CH₂

OMe ~53.0 CH₃

Mass Spectrometry Data:

Molecular Formula: C₂₀H₂₄N₂O₄

Molecular Weight: 356.42 g/mol
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HR-ESI-MS: Expected [M+H]⁺ ion at m/z 357.1758.

Visualization of Analytical Workflows
The following diagrams, generated using Graphviz, illustrate the key workflows in the analysis

of 19-Epi-scholaricine.
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Caption: General workflow for the isolation and structural elucidation of 19-Epi-scholaricine.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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